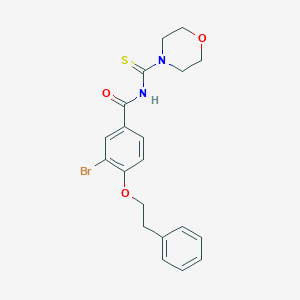

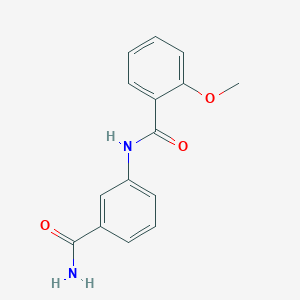

![molecular formula C16H17N3O2 B268733 N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)

N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide, also known as PAC-1, is a small molecule that has shown promising results in cancer treatment. PAC-1 has been found to induce apoptosis, or programmed cell death, in cancer cells while leaving healthy cells unharmed.

Mécanisme D'action

The exact mechanism of action of N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide is not fully understood, but it is thought to involve the activation of procaspase-3, a precursor to caspase-3, which is a key player in the apoptotic pathway. N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide binds to procaspase-3, inducing a conformational change that activates the enzyme. Activated caspase-3 then cleaves a number of cellular proteins, ultimately leading to programmed cell death.

Biochemical and Physiological Effects:

N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide has been found to have minimal toxicity in healthy cells and tissues. In addition to inducing apoptosis in cancer cells, N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth. N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide has also been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide in lab experiments is its low toxicity to healthy cells and tissues. This allows for higher concentrations of the compound to be used without causing harm to the experimental subjects. However, one limitation is that N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide is not effective against all types of cancer, and further research is needed to determine which cancer types are most responsive to the compound.

Orientations Futures

Future research on N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide could focus on identifying biomarkers that predict which cancer types are most responsive to the compound. Additionally, combination therapy studies could be conducted to determine the efficacy of N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide in conjunction with other cancer treatments. Further studies could also investigate the potential of N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide in treating other diseases, such as neurodegenerative disorders.

Méthodes De Synthèse

The synthesis of N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide involves the reaction of isonicotinoyl chloride with N-propylglycine in the presence of triethylamine. The resulting compound is then treated with hydrazine hydrate to form N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide. The yield of N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide is approximately 50%, and the compound can be purified using column chromatography.

Applications De Recherche Scientifique

N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide induces apoptosis in a variety of cancer cell lines, including breast cancer, melanoma, and leukemia. In vivo studies have also demonstrated the efficacy of N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide in reducing tumor growth in mouse models of breast cancer and melanoma.

Propriétés

Nom du produit |

N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide |

|---|---|

Formule moléculaire |

C16H17N3O2 |

Poids moléculaire |

283.32 g/mol |

Nom IUPAC |

N-[3-(propylcarbamoyl)phenyl]pyridine-4-carboxamide |

InChI |

InChI=1S/C16H17N3O2/c1-2-8-18-15(20)13-4-3-5-14(11-13)19-16(21)12-6-9-17-10-7-12/h3-7,9-11H,2,8H2,1H3,(H,18,20)(H,19,21) |

Clé InChI |

MOFIXJJFTHMRMU-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |

SMILES canonique |

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate](/img/structure/B268652.png)

![N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B268658.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide](/img/structure/B268661.png)

![N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B268664.png)

![N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide](/img/structure/B268671.png)

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B268679.png)

![N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea](/img/structure/B268680.png)

![3-[(4-Ethoxybenzoyl)amino]benzamide](/img/structure/B268683.png)

![N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B268688.png)